6''-Malonylgenistin

Soy processing Thermal stability Kinetic modeling

6''-Malonylgenistin (synonyms: 6″-O-Malonylgenistin, Malonylgenistin, Genistin 6″-O-Malonate; CAS 51011-05-3; molecular formula C₂₄H₂₂O₁₃; molecular weight 518.42 g/mol) is a malonylated isoflavone glucoside and the predominant native storage form of genistein in soybean (Glycine max) seeds. Structurally, it is genistin (genistein-7-O-β-D-glucoside) bearing a malonyl ester at the 6″-hydroxyl position of the glucose moiety.

Molecular Formula C24H22O13
Molecular Weight 518.4 g/mol
CAS No. 51011-05-3
Cat. No. B1666353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6''-Malonylgenistin
CAS51011-05-3
Synonyms6"-O-Malonylgenistin;  6" O-Malonylgenistin;  6"O-Malonylgenistin;  Genistin Malonate;  Malonylgenistin;  Genistin 6'-O-Malonate; 
Molecular FormulaC24H22O13
Molecular Weight518.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
InChIInChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)13-8-34-15-6-12(5-14(26)19(15)20(13)30)36-24-23(33)22(32)21(31)16(37-24)9-35-18(29)7-17(27)28/h1-6,8,16,21-26,31-33H,7,9H2,(H,27,28)
InChIKeyFRAUJUKWSKMNJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6''-Malonylgenistin (CAS 51011-05-3): Identity and Baseline Characteristics for Sourcing Decisions


6''-Malonylgenistin (synonyms: 6″-O-Malonylgenistin, Malonylgenistin, Genistin 6″-O-Malonate; CAS 51011-05-3; molecular formula C₂₄H₂₂O₁₃; molecular weight 518.42 g/mol) is a malonylated isoflavone glucoside and the predominant native storage form of genistein in soybean (Glycine max) seeds. Structurally, it is genistin (genistein-7-O-β-D-glucoside) bearing a malonyl ester at the 6″-hydroxyl position of the glucose moiety . In unprocessed soybean seed, 6″-O-malonylgenistin together with 6″-O-malonyldaidzin constitutes 71–81% of total isoflavones, with 6″-O-malonylgenistin being the single most abundant isoflavone component across most soybean cultivars [1]. As a plant metabolite, it exhibits thermal lability—converting to 6″-O-acetylgenistin or genistin upon heating—and serves as both a native biomarker for soy authenticity assessment and a precursor for downstream bioactive genistein derivatives [2].

Why 6''-Malonylgenistin Cannot Be Simply Replaced by Genistin, Genistein, or Acetylgenistin at the Procurement Stage


Substituting 6″-malonylgenistin with genistin (the non‑malonylated β‑glucoside), genistein (the aglycone), or 6″-O‑acetylgenistin alters key physicochemical, metabolic, and bioactivity properties that directly affect experimental and industrial outcomes. The malonyl group renders 6″-malonylgenistin more water‑soluble than its aglycone, facilitating vacuolar storage in planta—a property exploited in soy‑based formulation research—while simultaneously reducing oral bioavailability in mammals by 1‑ to 6‑fold relative to the non‑conjugated β‑glucoside genistin [1]. Thermally, 6″-malonylgenistin is markedly less stable than genistein or genistin, degrading to acetylgenistin and genistin at temperatures exceeding 100 °C, which precludes its direct use in high‑temperature processing without structural conversion [2]. Furthermore, 6″‑malonylgenistin activates the human bitter taste receptor hTAS2R39, whereas genistein activates both hTAS2R14 and hTAS2R39, and non‑glucosylated aglycones are inactive toward hTAS2R14—a differential receptor‑activation profile critical for sensory‑biology and off‑target screening studies [3]. These functional divergences mean that any procurement decision based on class‑level or aglycone equivalence will introduce uncontrolled variability across stability, bioavailability, and bioassay endpoints.

6''-Malonylgenistin Quantitative Differentiation Evidence: Comparator and Head-to-Head Data for Procurement Evaluation


Thermal Degradation Stability of 6''-Malonylgenistin vs. 6''-Malonyldaidzin Under UHT Processing Conditions

Under ultra‑high temperature (UHT) soymilk processing (135–150 °C, 10–50 s), the thermal degradation of 6″-malonylgenistin follows first‑order kinetics with an activation energy (Ea) of 84 kJ/mol, compared to 59 kJ/mol for 6″‑malonyldaidzin, its closest structural congener [1]. At 100 °C, the degradation rate of malonyldaidzin was approximately double that of malonylgenistin across pH 8.5–9.5, establishing that the genistein‑series malonylglucoside possesses superior thermal stability relative to the daidzein‑series analog [2].

Soy processing Thermal stability Kinetic modeling

Comparative Oral Bioavailability of 6''-Malonylgenistin vs. Genistin (Non‑Conjugated β‑Glucoside) in a Rat Model

In male Sprague‑Dawley rats gavaged at 100 μmol/kg body weight, the area under the plasma concentration‑time curve (AUC) of total genistein metabolites after administration of the non‑conjugated β‑glucoside genistin was 1‑ to 6‑fold higher than after administration of its respective malonylglucoside, 6″‑malonylgenistin (P ≤ 0.05) [1]. Similarly, the maximum plasma concentration (Cmax) and cumulative urinary excretion of isoflavone metabolites were 1‑ to 9‑fold higher following genistin administration compared to malonylgenistin (P ≤ 0.05) [1]. This is the only study to date that has directly compared the in vivo bioavailability of purified malonylgenistin versus genistin in an animal model [1].

Pharmacokinetics Bioavailability Isoflavone metabolism

Susceptibility to β‑Glucosidase Hydrolysis: Rank Order of Malonylgenistin Among Isoflavone Glycosides

Using a recombinant β‑glucosidase from the hyperthermophile Sulfolobus solfataricus, the specific hydrolytic activity for isoflavone glycosides followed a reproducible rank order: daidzin > glycitin > genistin > malonylgenistin > malonyldaidzin > malonylglycitin [1]. Malonylgenistin thus occupies an intermediate position—being less susceptible to enzymatic cleavage than its parent non‑conjugated glucoside genistin, but more susceptible than its daidzin‑series malonyl counterpart. This rank order provides a predictive framework for the rate of aglycone (genistein) release from malonylgenistin in fermentation or in vitro digestion models.

Enzymatic hydrolysis β-Glucosidase Isoflavone conversion

Thermal Lability of 6''-Malonylgenistin vs. Acetylgenistin, Genistin, and Genistein in Subcritical Water Extraction

In subcritical water extraction of soybean from 100 °C to 180 °C, 6″‑malonylgenistin was identified as the most thermally unstable isoflavone form, with little remaining detectable above 100 °C [1]. By contrast, the optimal extraction temperatures for 6″‑O‑acetylgenistin, genistin, and genistein were 120 °C, 150 °C, and 180 °C, respectively [1]. This stark thermal‑stability gradient establishes that malonylgenistin is uniquely unsuitable as an analytical reference or formulation ingredient in any process involving temperatures ≥100 °C without accounting for its near‑complete conversion.

Subcritical water extraction Thermal conversion Isoflavone profiling

Selective Activation of Human Bitter Taste Receptor hTAS2R39 by 6''-Malonylgenistin vs. Genistein

In a screen of all 25 human bitter taste receptors, genistein (the aglycone) activated both hTAS2R14 (EC₅₀ = 29 μM, threshold 4 μM) and hTAS2R39 (EC₅₀ = 49 μM, threshold 8 μM), whereas glucosylation of isoflavones generally abolished hTAS2R14 activation [1]. Among glucosylated isoflavones, only four of five tested—glycitin, genistin, acetylgenistin, and malonylgenistin—were agonists of hTAS2R39, making malonylgenistin a selective probe for hTAS2R39 without confounding hTAS2R14 activity [1]. Genistein, by contrast, activates both receptors and cannot isolate hTAS2R39‑specific responses.

Taste receptor hTAS2R39 Sensory biology

Absolute Abundance of 6''-Malonylgenistin as the Dominant Isoflavone in Soybean Germplasm vs. Genistin

Across diverse soybean cultivars and environmental conditions, 6″-malonylgenistin consistently ranks as the single most abundant isoflavone component. Together with 6″‑O‑malonyldaidzin, it accounts for 71–81% of total seed isoflavones, with total isoflavone concentrations ranging from 2038 to 9514 μg/g [1]. In a recent study of elicited soybean cultivars, 6″‑O‑malonylgenistin accumulated to 155.6 μg/g versus only 61.2 μg/g for its non‑malonylated β‑glucoside genistin after 24 h of storage—a 2.5‑fold difference [2]. In aluminum‑stressed plants, malonylgenistin levels reached 4343.9 μg/g, underscoring its quantitative dominance in the native isoflavone pool [3].

Soybean chemistry Germplasm screening Isoflavone quantification

Priority Research and Industrial Application Scenarios Where 6''-Malonylgenistin Procurement Confers Measurable Advantage


Native Soy Isoflavone Profiling for Germplasm Screening and Authenticity Testing

Because 6″-malonylgenistin constitutes the largest single isoflavone fraction in unprocessed soybean seed—accumulating at concentrations 2.5‑fold higher than genistin under matched conditions [1] and jointly with malonyldaidzin representing 71–81% of total isoflavones [2]—it is the irreplaceable reference standard for any HPLC‑ or LC‑MS‑based method intended to quantify the native isoflavone profile of soybean germplasm. Failure to include a malonylgenistin standard leads to systematic underestimation of total isoflavone content and misclassification of high‑isoflavone cultivars in breeding programs. For food authenticity and origin‑tracing applications, the malonylgenistin‑to‑genistin ratio serves as a sensitive indicator of thermal processing history, since malonylgenistin degrades above 100 °C while genistin accumulates as a conversion product [3].

Pharmacokinetic and Bioavailability Studies of Plant‑State Isoflavone Conjugates

The only animal‑model study directly comparing the oral bioavailability of purified malonylgenistin versus genistin demonstrates that the malonyl moiety reduces systemic exposure (plasma AUC) by 1‑ to 6‑fold and Cmax by 1‑ to 9‑fold [4]. For researchers investigating the physiological effects of dietary isoflavones in their native plant‑conjugate form—rather than as the more bioavailable aglycone or β‑glucoside—procurement of high‑purity malonylgenistin (≥95% by HPLC) is mandatory. Using genistin or genistein as a substitute will overestimate in vivo exposure by up to an order of magnitude relative to the malonylated form actually present in unfermented soy foods, potentially reconciling historically inconsistent findings on isoflavone bioactivity [4].

Bitter Taste Receptor Screening and hTAS2R39‑Selective Assay Development

6″-Malonylgenistin is a selective agonist of the human bitter taste receptor hTAS2R39, with the glucosylation at position 7 and malonylation at position 6″ abolishing activity at hTAS2R14—a property not shared by the aglycone genistein, which activates both receptors [5]. This selectivity profile makes malonylgenistin the preferred tool compound for hTAS2R39‑specific functional assays in taste‑modulation drug discovery, bitter‑masking ingredient screening, and structure‑activity relationship (SAR) studies on class‑II GPCR bitter receptors. Procurement of malonylgenistin over genistein eliminates the need for receptor‑subtype deconvolution experiments and reduces the false‑positive rate in high‑throughput screens targeting hTAS2R39 [5].

Thermal‑Process Modeling and Soy Food Quality Optimization

Given that the degradation kinetics of malonylgenistin under UHT conditions exhibit an activation energy (Ea) of 84 kJ/mol—42% higher than that of malonyldaidzin (59 kJ/mol) [6]—and that malonylgenistin degrades at approximately half the rate of malonyldaidzin at 100 °C [7], malonylgenistin is the rate‑limiting isoflavone component that governs the overall isoflavone retention profile in thermally processed soy foods. Food manufacturers and process engineers optimizing UHT, pasteurization, or spray‑drying parameters for soy‑based products require a malonylgenistin reference standard to validate kinetic models that predict the final isoflavone distribution. Using genistin kinetics alone will underestimate the thermal lability of the native malonylglucoside fraction and result in a product with a non‑compliant isoflavone label claim [7].

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